molecular formula C18H15NO B11853858 (Z)-4-(4-Methoxystyryl)quinoline

(Z)-4-(4-Methoxystyryl)quinoline

Cat. No.: B11853858
M. Wt: 261.3 g/mol
InChI Key: WWQSNGMSYOYSOC-TWGQIWQCSA-N
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Description

(Z)-4-(4-Methoxystyryl)quinoline is a compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Methoxystyryl)quinoline typically involves the condensation of 4-methoxybenzaldehyde with 4-quinolinecarboxaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde groups react with a base, such as piperidine or pyridine, to form the desired styrylquinoline product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Methoxystyryl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethylquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-Methoxystyryl)quinoline is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an anti-cholinesterase agent. It has shown promise in inhibiting cholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s .

Medicine

In medicinal chemistry, this compound derivatives have been explored for their potential as anticancer agents. Their ability to interact with DNA and inhibit cell proliferation makes them candidates for further drug development .

Industry

In the industrial sector, this compound is used in the development of fluorescent materials and organic sensitizers for solar cell applications. Its photophysical properties make it suitable for use in optoelectronic devices .

Mechanism of Action

The mechanism of action of (Z)-4-(4-Methoxystyryl)quinoline involves its interaction with specific molecular targets. For example, as an anti-cholinesterase agent, it binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    4-Styrylquinoline: Lacks the methoxy group, which affects its reactivity and biological activity.

    4-(4-Methoxystyryl)quinoxaline: Similar structure but with a quinoxaline core instead of quinoline.

    4-(4-Methoxystyryl)isoquinoline: Isoquinoline core, which alters its chemical properties and applications.

Uniqueness

(Z)-4-(4-Methoxystyryl)quinoline is unique due to the presence of the methoxy group on the styryl moiety, which enhances its electron-donating properties and affects its reactivity in various chemical reactions.

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-[(Z)-2-(4-methoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6-

InChI Key

WWQSNGMSYOYSOC-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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